molecular formula C13H13IN2O2S B497398 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 312616-88-9

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497398
CAS No.: 312616-88-9
M. Wt: 388.23g/mol
InChI Key: QKOVCSMKEIIZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide include other benzenesulfonamides with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .

Biological Activity

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. With the molecular formula C13H13IN2O2S and a molecular weight of 388.22 g/mol, this compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. The presence of iodine enhances its reactivity, making it an interesting candidate for further research.

The synthesis of this compound typically involves multi-step organic reactions, often requiring iodine reagents and catalysts to facilitate the iodination process. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be substituted with other functional groups.
  • Oxidation and Reduction : Alterations in the oxidation state of the sulfur atom in the sulfonamide group.
  • Coupling Reactions : The pyridin-2-ylmethyl group can participate in forming new carbon-carbon or carbon-nitrogen bonds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its efficacy:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal properties have been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound has also shown promising results as an anticancer agent, potentially due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been reported to interfere with cellular pathways critical for cancer growth, suggesting that this compound may possess analogous mechanisms of action .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, altering their activity and triggering downstream effects that lead to antimicrobial or anticancer activity. This interaction can disrupt essential biological processes within pathogens or cancer cells, enhancing the compound's therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that similar sulfonamide derivatives exhibited strong inhibition against Gram-positive bacteria, reinforcing the potential of this compound in treating bacterial infections .
  • Anticancer Properties : Research on related sulfonamides indicated their effectiveness in inhibiting cancer cell lines through mechanisms involving enzyme inhibition and interference with DNA replication processes .

Properties

IUPAC Name

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O2S/c1-10-8-11(14)5-6-13(10)19(17,18)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOVCSMKEIIZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.